
Florfenicol Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florfenicol Dimer Impurity is a chemical compound with the molecular formula C22H27Cl2FN2O7S2 and a molecular weight of 585.49 . It is an impurity associated with Florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine to treat bacterial infections in animals . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
The synthesis of Florfenicol Dimer Impurity involves several steps. One method includes reacting a compound with p-nitrobenzenesulfonyl chloride . The synthesis method can produce a large amount of this compound with high purity, which is significant for quality and impurity research . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Florfenicol Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-nitrobenzenesulfonyl chloride and other sulfonyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-nitrobenzenesulfonyl chloride can lead to the formation of sulfonylated derivatives .
Applications De Recherche Scientifique
Florfenicol Dimer Impurity is used in scientific research to study the quality and safety of Florfenicol as a pharmaceutical product . It is also used in proteomics research to understand the interactions and effects of impurities on the efficacy and safety of antibiotics . Additionally, it plays a role in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mécanisme D'action
The mechanism of action of Florfenicol Dimer Impurity is related to its structural similarity to Florfenicol. Florfenicol works by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of peptide bonds, thereby inhibiting bacterial growth . The dimer impurity may exhibit similar interactions, although its exact mechanism and effects may vary due to structural differences.
Comparaison Avec Des Composés Similaires
Florfenicol Dimer Impurity can be compared to other impurities and derivatives of Florfenicol, such as Florfenicol Amine . Similar compounds include other amphenicols like Chloramphenicol and Thiamphenicol . Florfenicol is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of resistance compared to other amphenicols .
Conclusion
This compound is an important compound in the study of pharmaceutical quality and safety. Its synthesis, reactions, and applications provide valuable insights into the behavior and effects of impurities in antibiotics. Understanding its mechanism of action and comparing it with similar compounds helps in developing better pharmaceutical products and ensuring their safety and efficacy.
Propriétés
Formule moléculaire |
C22H27Cl2FN2O7S2 |
|---|---|
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1R,2R)-3-[[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C22H27Cl2FN2O7S2/c1-35(31,32)15-7-3-13(4-8-15)19(28)17(11-25)26-12-18(27-22(30)21(23)24)20(29)14-5-9-16(10-6-14)36(2,33)34/h3-10,17-21,26,28-29H,11-12H2,1-2H3,(H,27,30)/t17-,18+,19-,20+/m0/s1 |
Clé InChI |
NTEBOBDBTQMWKF-ZGXWSNOMSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CN[C@@H](CF)[C@H](C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CNC(CF)C(C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




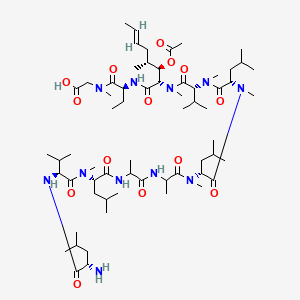
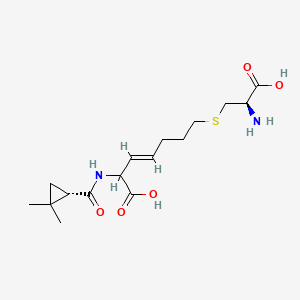
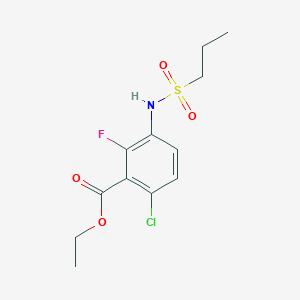
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
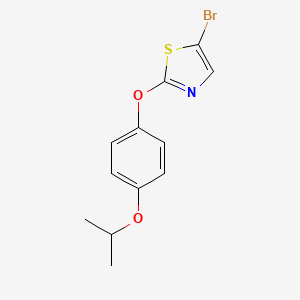
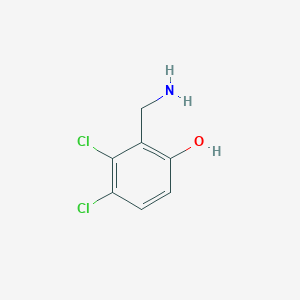
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
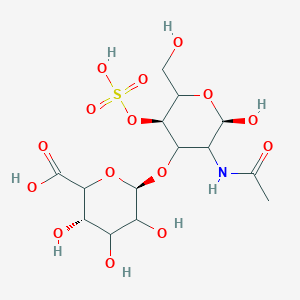
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
